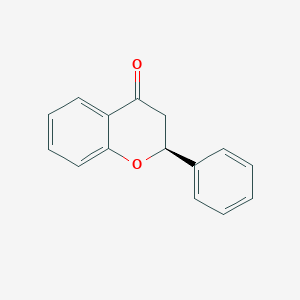

(2S)-Flavanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17002-31-2 | |

| Record name | Flavanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of 2s Flavanone

Enzymatic Pathways in Plants

The synthesis of (2S)-flavanone in plants is a multi-step process involving a cascade of specific enzymes that ensure the precise and stereoselective formation of this crucial precursor.

The final and committed step in the formation of this compound is the intramolecular cyclization of a chalcone (B49325) precursor, a reaction catalyzed by the enzyme chalcone isomerase (CHI). nih.govmdpi.complos.org Although this isomerization can occur spontaneously, the enzyme-catalyzed reaction is significantly faster and, crucially, stereospecific, yielding almost exclusively the (2S)-enantiomer, which is the biologically active form used in subsequent flavonoid biosynthesis. oup.comresearchgate.net

Chalcone isomerases are broadly classified into two main types based on their substrate specificity. plos.org Type I CHIs, found in most non-leguminous plants, primarily utilize naringenin (B18129) chalcone to produce (2S)-naringenin. plos.orgoup.com In contrast, Type II CHIs, which were initially thought to be specific to legumes, can act on both naringenin chalcone and isoliquiritigenin (B1662430) (a 6'-deoxychalcone) to produce (2S)-naringenin and (2S)-liquiritigenin, respectively. nih.govoup.com This dual substrate capability highlights the evolutionary adaptation of flavonoid biosynthesis in different plant lineages. Research has shown that the catalytic efficiency of CHI is remarkably high, with the enzyme-catalyzed reaction being up to 10^7 times faster than the spontaneous cyclization. researchgate.net

| CHI Type | Primary Substrate(s) | Primary Product(s) | Typical Plant Group |

|---|---|---|---|

| Type I | Naringenin chalcone | (2S)-Naringenin | Most non-leguminous plants plos.org |

| Type II | Naringenin chalcone, Isoliquiritigenin | (2S)-Naringenin, (2S)-Liquiritigenin | Legumes oup.com |

The biosynthesis of this compound is intrinsically linked to the broader phenylpropanoid pathway, which provides the necessary precursors. frontiersin.orgnih.gov The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. asm.orgnih.gov 4-Coumaroyl:CoA ligase (4CL) then activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. asm.orgnih.gov

The first committed step of the flavonoid pathway is catalyzed by chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.comoup.com This chalcone is the direct substrate for chalcone isomerase (CHI), which, as previously described, catalyzes its cyclization to form (2S)-naringenin. mdpi.comoup.com This seamless integration ensures a directed flow of intermediates from primary metabolism into the specialized production of flavonoids.

Chalcone Isomerase (CHI)-Catalyzed Stereoselective Cyclization

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level to control the flux of metabolites into the flavonoid pathway. This regulation is primarily orchestrated by a complex interplay of transcription factors that modulate the expression of the structural genes encoding the biosynthetic enzymes, including chalcone synthase (CHS) and chalcone isomerase (CHI).

Key families of transcription factors involved in this regulation include MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. nih.govmdpi.comresearchgate.net These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating or, in some cases, repressing their transcription. nih.gov For example, in Arabidopsis, the R2R3-MYB transcription factors MYB11, MYB12, and MYB111 have been shown to regulate the expression of early flavonoid biosynthesis genes, including CHS and CHI. nih.gov The specific combination and expression levels of these transcription factors can vary depending on the plant tissue, developmental stage, and in response to environmental cues, allowing for precise control over the production of (2S)-flavanones and downstream flavonoids. mdpi.comresearchgate.net

Microbial Production Systems for (2S)-Flavanones

The intricate plant biosynthetic pathways for (2S)-flavanones have served as a blueprint for developing microbial production platforms. These systems offer the potential for sustainable, scalable, and cost-effective production of these valuable compounds.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce (2S)-flavanones. mdpi.comfrontiersin.orginternationalscholarsjournals.com This is achieved by introducing the necessary plant-derived genes for the biosynthetic pathway into the microbial host. researchgate.netnih.gov A typical engineered pathway involves expressing genes encoding phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). nih.govplos.org

Different microbial hosts offer distinct advantages. E. coli is favored for its rapid growth and well-established genetic tools, while the eukaryotic yeast S. cerevisiae can be more suitable for expressing plant-derived enzymes, particularly membrane-bound cytochrome P450s that may be required for the synthesis of more complex flavonoids. mdpi.comfrontiersin.org Researchers have also explored other hosts like Corynebacterium glutamicum. researchgate.net The construction of artificial gene clusters containing the entire biosynthetic pathway has enabled the "one-pot" synthesis of (2S)-flavanones from simple precursors like tyrosine or phenylalanine. researchgate.netnih.gov

| Microbial Host | Key Advantages | Example Products |

|---|---|---|

| Escherichia coli | Rapid growth, well-characterized genetics internationalscholarsjournals.com | (2S)-Naringenin, (2S)-Pinocembrin nih.gov |

| Saccharomyces cerevisiae | GRAS status, efficient expression of eukaryotic enzymes mdpi.comfrontiersin.org | (2S)-Naringenin, (2S)-Pinocembrin, (2S)-Eriodictyol asm.orgnih.gov |

| Corynebacterium glutamicum | Industrial amino acid producer, platform for aromatic compounds researchgate.net | (2S)-Naringenin, (2S)-Eriodictyol researchgate.net |

A significant challenge in microbial production is achieving high yields of the target compound. Metabolic engineering strategies are crucial for optimizing the host's metabolism to channel more resources towards this compound synthesis. mdpi.comfrontiersin.org A key focus has been on increasing the intracellular pool of malonyl-CoA, a critical precursor for chalcone synthase. asm.org This has been achieved by overexpressing acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA. researchgate.netnih.govasm.org

Other strategies include:

Blocking competing pathways: Deleting genes that divert precursors away from the desired pathway. mdpi.com

Enhancing precursor supply: Overexpressing genes in upstream pathways, such as the shikimate pathway, to increase the availability of aromatic amino acid precursors. frontiersin.org

Pathway balancing: Fine-tuning the expression levels of the biosynthetic genes to avoid the accumulation of toxic intermediates and to optimize metabolic flux. mdpi.com

Co-factor engineering: Ensuring an adequate supply of co-factors like NADPH, which are required by some enzymes in the pathway. mdpi.com

Through these integrated metabolic engineering approaches, researchers have significantly improved the titers of (2S)-flavanones in microbial systems, paving the way for their potential industrial-scale production. asm.org

Asymmetric Synthesis and Derivatization of 2s Flavanone and Its Analogs

Enantioselective Synthetic Methodologies

The primary approaches to furnishing enantio-enriched flavanones involve three main strategies: the reduction of a corresponding flavone (B191248) or the resolution of a racemic flavanone (B1672756), the intermolecular conjugate addition to a chromone, and intramolecular cyclization reactions. nih.gov These methods have been refined to provide high levels of enantioselectivity.

Asymmetric Reduction Approaches

Asymmetric reduction techniques are effective for producing chiral flavanones from prochiral precursors or resolving racemic mixtures. Asymmetric hydrogenation of flavones using transition metal catalysts is a direct method to obtain flavanones. thieme-connect.com

One prominent strategy is the dynamic kinetic resolution (DKR) of racemic flavanones. This process often involves a highly enantioselective transfer hydrogenation of a ketone in the presence of a catalyst. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones has been developed. This reaction proceeds through a base-catalyzed retro-oxa-Michael addition to racemize two stereocenters, coupled with an enantioselective ketone transfer hydrogenation, yielding chiral flavanols with excellent stereoselectivity. These flavanols can then be oxidized to the corresponding enantiopure flavanones. acs.orgthieme-connect.com

A kinetic resolution of racemic flavanones can also be achieved through reduction. In the presence of a chiral catalyst, a racemic flavanone can be selectively reduced, often using a mixture of formic acid and a base, to yield one enantiomer of the flavanone and the opposite enantiomer as a cis-flavanol. nih.gov The separated flavanol can be oxidized back to the flavanone, allowing for high enantiomeric excess of the desired flavanone enantiomer. nih.gov

| Method | Catalyst System | Key Feature | Outcome |

| Asymmetric Transfer Hydrogenation (DKR) | Ruthenium catalyst (e.g., (R,R)-3a) with HCO2H/Et3N | Combination of dynamic kinetic resolution and retro-oxa-Michael addition. | Chiral flavanols with high ee and dr, which can be oxidized to enantiopure flavanones. acs.org |

| Kinetic Resolution by Reduction | Chiral catalyst with formic acid/base | Selective reduction of one enantiomer in a racemic mixture. nih.gov | One enantiomer of flavanone and the cis-flavanol of the other enantiomer. nih.gov |

Intramolecular Oxa-Michael Addition Reactions

The intramolecular oxa-Michael addition (or conjugate addition) of a phenolic hydroxyl group to an α,β-unsaturated ketone moiety in a 2'-hydroxychalcone (B22705) is a fundamental and biomimetic route to the flavanone core. nih.govnepjol.info In nature, the enzyme chalcone (B49325) isomerase (CHI) facilitates this cyclization to produce (2S)-flavanones specifically. nih.govnepjol.info Synthetic chemists have developed numerous catalytic asymmetric versions of this reaction.

These methods often require the use of activated substrates to achieve high reactivity and selectivity. nih.govrsc.org For instance, the intramolecular conjugate addition of α-substituted chalcones has been successfully catalyzed by various systems. mdpi.com A notable example involves the use of a chiral N,N'-dioxide nickel(II) complex, which catalyzes the asymmetric intramolecular conjugate addition of activated α,β-unsaturated ketones to afford flavanones in high yields and enantioselectivities. nih.govnih.gov However, the enantioselectivity can be lower for substrates with electron-donating groups. nih.gov

The reaction is also amenable to organocatalysis, as discussed in section 3.1.4.

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral N,N'-Dioxide-Nickel(II) Complex | Activated α,β-Unsaturated Ketones | Generally High | Up to 99% | nih.govnih.gov |

| Quinine-derived Thiourea | α-Substituted Chalcones | - | Up to 94% | mdpi.com |

| Calcium Chloride | 2'-Hydroxychalcones | Good | (Racemic) |

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of flavanones. researchgate.netresearchgate.net Various metals, including palladium, rhodium, ruthenium, iridium, and copper, have been employed to catalyze key bond-forming reactions that construct the chiral flavanone scaffold. nih.govrsc.org

Palladium(II) catalysis provides an efficient route for the synthesis of flavanones. mdpi.comnih.gov One approach involves the one-pot β-arylation of chromanones with arylboronic acids. dntb.gov.ua Another versatile method is the Pd(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.orgrsc.orgnih.gov This strategy allows for the divergent synthesis of both flavones and flavanones from a common precursor, with the outcome controlled by the choice of oxidants and additives. rsc.orgrsc.org The reaction proceeds through an initial dehydrogenation of the 2'-hydroxydihydrochalcone to a 2'-hydroxychalcone intermediate, which can then undergo either an oxidative Heck coupling to yield a flavone or a Michael addition to form a flavanone. rsc.org

Rhodium catalysts have been effectively used in the asymmetric 1,4-addition of arylboronic acids to chromones. nih.govresearchgate.net This method, using chiral diphosphine ligands like MeO-F12-BIPHEP, allows for the synthesis of various flavanones with high yields and excellent enantioselectivities, even at low catalyst loadings. researchgate.net Rhodium has also been utilized in the kinetic resolution of racemic flavanone derivatives through non-enzymatic processes. nih.gov

Ruthenium complexes are highly effective for the asymmetric hydrogenation of flavones to produce flavanones. thieme-connect.com Cationic Ru-H complexes have also been shown to catalyze the deaminative coupling of 2'-hydroxyaryl ketones with amines to form 3-substituted flavanones. organic-chemistry.org Furthermore, ruthenium catalysts play a key role in asymmetric transfer hydrogenation for dynamic kinetic resolution of flavanones.

While direct applications of iridium and copper in the final cyclization to (2S)-flavanone are less common, they are crucial in the synthesis of precursors and related chiral heterocycles. rsc.orgrsc.org For example, copper-catalyzed reactions are used in asymmetric 1,4-additions to enones and C-N cross-coupling reactions to form precursors for azaflavanones. mdpi.comacs.org Iridium complexes have also been explored for the synthesis of trimethylenemethane complexes, which are versatile building blocks in organic synthesis. rsc.org

| Metal | Reaction Type | Ligand/Catalyst Example | Key Application |

| Palladium | Oxidative Cyclization | Pd(OAc)2 | Synthesis of flavanones from 2'-hydroxydihydrochalcones. rsc.orgrsc.org |

| Rhodium | Asymmetric 1,4-Addition | [RhOH(cod)]2 with chiral diphosphine (e.g., MeO-F12-BIPHEP) | Addition of arylboronic acids to chromones. nih.govresearchgate.net |

| Ruthenium | Asymmetric Hydrogenation | Ru(cod)(2-methylallyl)2 with NHC ligand | Reduction of flavones to flavanones. thieme-connect.com |

| Copper | Asymmetric 1,4-Addition | Cu(I) with chiral ligands (e.g., (S)-Segphos) | Synthesis of precursors for azaflavanones. mdpi.com |

Palladium(II)-Catalyzed Oxidative Cyclization

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of this compound, avoiding the use of metals. mdpi.com These methods often mimic the enzymatic cyclization of chalcones. nepjol.info

One of the key organocatalytic methods is the intramolecular oxa-Michael addition of 2'-hydroxychalcones. mdpi.comx-mol.com Bifunctional catalysts, such as quinine-derived thioureas, have been shown to be highly effective. mdpi.comnih.gov These catalysts can activate both the nucleophile (phenolic hydroxyl) and the electrophile (enone system) through hydrogen bonding, leading to high enantioselectivity (up to 94% ee). mdpi.com Similarly, cinchona alkaloids and their derivatives have been used to catalyze the asymmetric cyclization of 2'-hydroxychalcones. researchgate.netnih.gov

Another approach involves an initial asymmetric aldol (B89426) reaction catalyzed by a chiral organocatalyst, followed by an intramolecular cyclization. uct.ac.za For example, (S)-proline tetrazole has been used to catalyze the aldol reaction between an acetophenone (B1666503) and an aldehyde. uct.ac.za However, using the required 2-hydroxyacetophenone (B1195853) for flavanone synthesis can be challenging due to the electronic effects of the ortho-hydroxyl group, leading to sluggish reactions. uct.ac.za

| Organocatalyst | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| Quinine-derived Thiourea | Intramolecular Oxa-Michael Addition | - | up to 94% | mdpi.comnih.gov |

| (S)-Proline Tetrazole | Asymmetric Aldol Reaction / Cyclization | Low (for flavanone precursor) | - | uct.ac.za |

| Bifunctional Cinchona Alkaloids | Tandem Intramolecular Oxa-Michael Addition/Fluorination | - | - | nih.gov |

| DBU | Cascade 1,4-Conjugate Addition/oxa-Michael Addition | Good to Excellent | (Racemic) | x-mol.com |

Carbene Insertion Strategies

Carbene insertion represents an advanced strategy for the asymmetric synthesis of chiral flavanones. rsc.orgresearchgate.net This method involves the enantioselective ring-closing C(sp³)–H carbene insertion, which effectively constructs the chiral pyran ring characteristic of the flavanone core. rsc.org The process typically utilizes transition metal catalysts, such as those based on rhodium or ruthenium, which react with diazo-containing precursors to generate highly reactive metal carbenoid intermediates. rsc.orgnih.gov These intermediates then facilitate the insertion of a carbene into an unactivated C–H bond to yield the cyclized product. rsc.org

Recent studies have highlighted the use of a cyclometalated ruthenium complex as a catalyst for this enantioselective ring-closing reaction to access chiral flavanones. rsc.org In addition to metallic catalysts, biocatalysis using heme proteins like myoglobin (B1173299) has emerged as a promising approach. rsc.org Enzymes are capable of facilitating these demanding transformations with exceptional control. rsc.org In this biocatalytic system, the heme protein interacts with a diazo compound, which decomposes to form a reactive iron-carbenoid complex, subsequently leading to the intramolecular C(sp³)–H activation required for cyclization. rsc.org The asymmetric C–H insertion of donor/donor carbenes, which are substituted with two aromatic rings, has also been established as a highly efficient, diastereoselective, and enantioselective method for preparing the core structures of related natural products. nih.gov

Biomimetic Synthetic Approaches

Biomimetic synthesis of this compound seeks to replicate the natural biosynthetic pathway found in plants. In nature, the stereospecific cyclization of 2′-hydroxychalcones to form (2S)-flavanones is catalyzed by the enzyme chalcone isomerase (CHI). nih.govnepjol.info This enzyme facilitates an intramolecular Michael-type addition on the chalcone precursor with remarkable stereoselectivity, favoring the (2S)-enantiomer. uni-muenchen.de

Synthetic methodologies often mimic this enzymatic process through general acid or base catalysis to effect the cyclization of 2′-hydroxychalcones. nih.gov The base-catalyzed intramolecular cyclization of 2′-hydroxychalcones is one of the most common biomimetic methods for accessing the flavanone scaffold. nih.gov More sophisticated biomimetic strategies have also been developed. For instance, a bio-inspired photochemical reaction has been used to achieve the enantioselective addition of phloroglucinol (B13840) to a 2-hydroxychalcone, driven by visible light, to produce chiral hybrid flavonoids. mdpi.com These approaches are central to the synthesis of complex flavonoids, such as the trimeric flavonoids isolated from East Indian Dragon's Blood, where the biogenetic origin is a key consideration for the synthetic strategy. uni-muenchen.de

Derivatization Strategies for Structure-Activity Relationship Studies

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is a critical step in conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. Researchers systematically introduce various substituents onto the flavanone scaffold and evaluate the resulting changes in efficacy.

A common route involves the Claisen-Schmidt condensation of appropriately substituted 2′-hydroxyacetophenones and benzaldehydes to form 2'-hydroxychalcone intermediates. acs.orgmdpi.com These chalcones are then cyclized to the corresponding flavanones. mdpi.com This approach allows for the preparation of a series of flavanones with diverse substituents on both the A and B rings. mdpi.com

For example, a series of 2-aryl flavanone derivatives were synthesized to systematically investigate the SAR of the flavanone scaffold on antibacterial activities. acs.org In other work, a natural flavanone, (2S)-5,7-dihydroxy-6-prenylflavanone, isolated from Eysenhardtia platycarpa, was used as a lead compound to generate new derivatives through modifications like esterification, methylation, and cyclization. semanticscholar.orgmdpi.com These efforts aim to create libraries of compounds that can be screened for enhanced biological properties. acs.orgmdpi.com

Table 1: Examples of Synthesized this compound Analogs for SAR Studies This table is interactive. Click on the headers to sort.

| Parent Compound | Modification Type | Resulting Analog Name | Purpose of Derivatization | Reference(s) |

|---|---|---|---|---|

| (2S)-5,7-dihydroxy-6-prenylflavanone | Esterification | Flavanone 1a | Improve cytotoxic efficacy | semanticscholar.org |

| (2S)-5,7-dihydroxy-6-prenylflavanone | Methylation | Flavanone 1b / Flavanone B | Improve cytotoxic and anti-inflammatory efficacy | ub.edu, semanticscholar.org |

| (2S)-5,7-dihydroxy-6-prenylflavanone | Cyclization | Flavanone 1c | Improve cytotoxic efficacy | semanticscholar.org |

| (2S)-5,7-dihydroxy-6-prenylflavanone | Vinylogous Cyclization | Flavanone 1d / Flavanone D | Improve cytotoxic and anti-inflammatory efficacy | ub.edu, semanticscholar.org |

| 2'-hydroxyacetophenone | Introduction of various aromatic aldehydes | 2-Aryl flavanone derivatives | Investigate antibacterial SAR | acs.org |

| 2'-hydroxyacetophenone and various benzaldehydes | Introduction of various substituents on A and B rings | Substituted flavanones (4A-4L) | Investigate anti-inflammatory potential | mdpi.com |

Structural Modification for Pharmacological Profile Improvement

Structural modification, or pharmacomodulation, is a rational design strategy used to enhance the therapeutic properties of a lead compound like this compound. semanticscholar.org By altering the core structure, medicinal chemists aim to improve efficacy and potency while potentially reducing undesirable side effects. mdpi.com

Several studies have demonstrated the success of this approach. The modification of (2S)-5,7-dihydroxy-6-prenylflavanone yielded derivatives with significantly improved pharmacological profiles. semanticscholar.orgub.edu For instance, a vinylogous cyclized derivative (Flavanone D) exhibited potent topical anti-inflammatory effects, causing a 96.27% inhibition of edema in a TPA-induced mouse ear model. mdpi.comub.edu Another derivative, a modulated ether (Flavanone B), was most effective in reducing arachidonic acid-induced ear edema. mdpi.comub.edu These results suggest that these new compounds are promising agents for managing skin diseases with an inflammatory component. ub.edu

Similarly, SAR analysis of synthetic 4-chromanone (B43037) analogs revealed that antibacterial activity was enhanced by the presence of a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions. acs.org In the area of oncology, the esterification and methylation of (2S)-5,7-dihydroxy-6-prenylflavanone led to derivatives (NPs1a and NPs1b) with optimal cytotoxicity against the MiaPaCa-2 pancreatic cancer cell line. semanticscholar.org These findings underscore the power of targeted structural modifications to optimize the therapeutic potential of the flavanone scaffold.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Flavanone Production

Microwave-assisted synthesis has emerged as a powerful and efficient tool in organic chemistry, offering significant advantages for the production of flavanones. nepjol.info This advanced technique dramatically shortens reaction times, increases product yields, and is considered an economic, efficient, and environmentally friendly ("green chemistry") approach compared to conventional heating methods. iosrphr.orgallresearchjournal.comresearchgate.net

The synthesis of flavanones often involves the intramolecular cyclization of 2'-hydroxychalcones. nepjol.infoallresearchjournal.com Under microwave irradiation, this conversion can be completed in minutes, whereas traditional methods may require hours or even days. nepjol.inforesearchgate.net For example, the acetic acid-mediated cyclization of a 2'-hydroxychalcone to its corresponding flavanone was achieved in 30 minutes with an 82% yield under microwave conditions; the same reaction required 4 days under conventional heating to achieve a 75% yield. nepjol.info

Microwave technology has been successfully applied in various protocols, including solvent-free reactions where the reactants are adsorbed onto a mineral support like silica (B1680970) gel. researchgate.net Catalysts such as silica-HCl have also been effectively used in microwave-assisted cyclizations. allresearchjournal.com Furthermore, a one-step synthesis of flavanones from 2-hydroxyacetophenone derivatives and aromatic aldehydes has been developed using microwave irradiation, resulting in excellent yields with no side products. orientjchem.org The considerable increase in reaction rate and yield makes microwave-assisted synthesis a highly attractive and convenient method for flavanone production. iosrphr.org

Biological Activities and Pharmacological Potential of 2s Flavanone

Anti-inflammatory Effects

(2S)-Flavanone and its derivatives have demonstrated notable anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory signaling molecules and enzymes.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Research has shown that flavanones can effectively reduce the production of key pro-inflammatory cytokines, which are central to the inflammatory cascade. nih.gov Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages have revealed that certain flavanones can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). uncst.go.ugplos.org

For instance, in one study, flavanone (B1672756) derivatives were shown to decrease the production of these cytokines in mouse models of inflammation. researchgate.net Specifically, the expression of TNF-α, IL-1β, and IL-6 was evaluated in arachidonic acid (AA)-inflamed rat ear tissue, and treatment with flavanone solutions resulted in a reduction of these pro-inflammatory markers. researchgate.netresearchgate.net Another study on flavonoids isolated from Tephrosia hildebrandtii demonstrated that at a concentration of 100μM, these compounds significantly reduced the production of IL-1β, IL-6, and TNF-α in LPS-stimulated peripheral blood mononuclear cells. uncst.go.ug This inhibitory action on cytokine production highlights the potential of this compound derivatives as modulators of the inflammatory response. nih.govbrieflands.comacademicjournals.org

Table 1: Effect of Flavanone Derivatives on Pro-inflammatory Cytokine Production

| Flavanone Derivative | Model System | Cytokine(s) Inhibited | Reference(s) |

|---|---|---|---|

| FS1d | AA-induced mouse ear edema | TNF-α, IL-1β, IL-6 | researchgate.net |

| Naringenin (B18129) | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 | scielo.br |

| 2'-methylflavanone | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6, IL-12p40, IL-12p70 | mdpi.com |

| 3'-methylflavanone | LPS-stimulated RAW264.7 macrophages | IL-1β, IL-6, IL-12p40, IL-12p70 | mdpi.com |

| Sigmoidin A and B | TPA-induced mouse ear edema | Not specified | researchgate.net |

Modulation of Inflammatory Mediators (e.g., 5-lipoxygenase, COX-1, COX-2)

This compound and related compounds have been shown to modulate the activity of key enzymes involved in the inflammatory process, namely cyclooxygenases (COX) and lipoxygenases (LOX). jst.go.jpnih.govgoogle.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators. jst.go.jp

Several studies have demonstrated that certain flavanones can act as dual inhibitors of COX-2 and 5-LOX, which is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity with potentially fewer side effects. nih.govd-nb.inforesearchgate.net For example, a series of natural geranylated flavanones isolated from Paulownia tomentosa fruits were found to inhibit COX-1, COX-2, and 5-LOX to varying degrees. researchgate.net One of these compounds, tomentodiplacone O, exhibited selectivity for COX-2 over COX-1. researchgate.net Similarly, sigmoidin A and B, two prenylated flavanones, were identified as selective inhibitors of 5-lipoxygenase without affecting COX-1 activity. researchgate.net This modulation of inflammatory enzyme activity underscores a significant mechanism behind the anti-inflammatory effects of flavanones. nih.gov

Table 2: Inhibition of Inflammatory Enzymes by Flavanone Derivatives

| Flavanone Derivative | Enzyme(s) Inhibited | Selectivity | Reference(s) |

|---|---|---|---|

| Tomentodiplacone O | COX-1, COX-2, 5-LOX | More selective against COX-2 vs. COX-1 | researchgate.net |

| Sigmoidin A | 5-lipoxygenase | Selective for 5-LOX, no effect on COX-1 | researchgate.net |

| Sigmoidin B | 5-lipoxygenase | Selective for 5-LOX, no effect on COX-1 | researchgate.net |

| Flavocoxid (mixed extract) | COX-1, COX-2, 5-LOX | Balanced inhibition of COX-1 and COX-2 | nih.gov |

| NPC6 and NPC7 | COX-2, 5-LOX | Selective for COX-2 over COX-1 | d-nb.inforesearchgate.net |

In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema, TPA-induced ear edema)

The anti-inflammatory effects of this compound and its derivatives have been validated in various in vivo models of inflammation. The carrageenan-induced paw edema model in rats is a widely used method to assess acute inflammation. frontiersin.orgmdpi.com Studies have shown that administration of certain flavanones can significantly reduce the paw swelling induced by carrageenan. frontiersin.orgnih.gov

Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which mimics certain aspects of skin inflammation. mdpi.comresearchgate.net Flavanone derivatives, such as sigmoidin A and B, have demonstrated potent anti-inflammatory activity in this model, significantly decreasing the induced edema. researchgate.net For example, a flavanone derivative, FS1d, showed a remarkable 96.27% inhibition of edema in a TPA-induced mouse ear model, which was even more effective than the standard anti-inflammatory drug indomethacin. researchgate.netresearchgate.net These in vivo studies provide strong evidence for the anti-inflammatory potential of flavanones in a physiological context.

Table 3: Anti-inflammatory Activity of Flavanones in In Vivo Models

| Flavanone/Derivative | Animal Model | Inflammation Induction Agent | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Flavanone solutions (FS1, FS1a–FS1d) | Rat ear edema | Arachidonic acid (AA) | Edema inhibition | researchgate.net |

| Flavanone solutions (FS1, FS1a–FS1d) | Mouse ear edema | 12-O-tetradecanoylphorbol acetate (B1210297) (TPA) | Edema inhibition | researchgate.netresearchgate.net |

| Sigmoidin A and B | Mouse ear edema | 12-O-tetradecanoylphorbol 13-acetate (TPA) | Decreased edema by 89% and 83% respectively | researchgate.net |

| Sigmoidin B | Mouse paw edema | Phospholipase A2 | Inhibition of edema formation | researchgate.net |

| Isofraxidin | Mouse ear edema | Xylene | Significant decrease in edema | nih.gov |

| Isofraxidin | Rat paw edema | Carrageenan | Significant decrease in edema | nih.gov |

Antioxidant Properties

This compound and its analogs possess significant antioxidant capabilities, which contribute to their protective effects against cellular damage.

Free Radical Scavenging Mechanisms

Flavanones are recognized for their ability to scavenge free radicals, which are highly reactive molecules that can cause damage to cells. nih.gov This free radical scavenging activity is a key aspect of their antioxidant properties. nih.gov The mechanism often involves the donation of a hydrogen atom from the flavanone molecule to the free radical, thereby neutralizing it. mdpi.com

The structure of the flavanone plays a crucial role in its radical scavenging ability. For example, studies on dithiocarbamic flavanones have shown that the presence of certain substituents, such as halogens, can enhance their antioxidant properties. mdpi.comscilit.com The ease of forming a stable radical on the flavanone structure after donating a hydrogen atom is a key determinant of its scavenging efficiency. mdpi.commdpi.comsemanticscholar.org This direct interaction with free radicals helps to mitigate their damaging effects within biological systems.

Protection Against Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. this compound and its derivatives have been shown to protect cells and tissues from oxidative stress. researchgate.netresearchgate.net This protection is achieved not only through direct free radical scavenging but also by modulating cellular antioxidant defense systems. nih.gov

For instance, some flavanones can induce the expression of phase II detoxification enzymes, which are crucial for neutralizing toxic compounds and reactive oxygen species. nih.gov The flavonoid eriodictyol (B191197) has been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to increased levels of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), as well as the antioxidant glutathione (B108866). nih.govjst.go.jp This upregulation of the cell's own defense mechanisms provides a more sustained protection against oxidative damage compared to direct scavenging alone. nih.gov

Anticancer Activity of this compound

This compound, a subclass of flavonoids, has demonstrated notable anticancer properties through various mechanisms. nih.gov These compounds can modulate the activity of enzymes, induce programmed cell death (apoptosis), and halt the proliferation of cancer cells. nih.govphcogrev.com

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which flavanones exert their anticancer effects is by triggering apoptosis and causing cell cycle arrest in cancer cells. mdpi.com This process prevents the replication and spread of malignant cells. phcogrev.com

Research indicates that flavanone derivatives can induce cell cycle arrest, particularly in the G2/M phase. mdpi.com This interruption of the cell cycle is a key factor in their cytostatic effect, which halts cell proliferation. mdpi.com Studies on flavanone derivatives have shown significant disturbances in the cell cycle of various colon cancer cell lines, including HCT 116, SW620, LoVo, Caco-2, and HT-29. mdpi.com This effect is often linked to the pro-oxidant properties of the compounds, which can lead to DNA damage and subsequently trigger apoptosis. mdpi.com

The induction of apoptosis by flavanones involves multiple signaling pathways. For instance, the flavanone hesperetin (B1673127) has been found to induce apoptosis in gastric cancer cells by activating caspases-3 and -9 and increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria. nih.gov Similarly, the flavanone naringenin has been shown to induce apoptosis in SGC-7901 cells by increasing the expression of p53 and the cleavage of PARP and caspase-3, while decreasing the expression of Bcl-2. nih.gov Flavonoids, in general, can trigger apoptotic pathways by acting as pro-oxidants within cancer cells. nih.gov

Table 1: Mechanisms of Apoptosis and Cell Cycle Arrest by Flavanones

| Flavanone/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Flavanone Derivatives | HCT 116, SW620, LoVo, Caco-2, HT-29 | Induction of G2/M cell cycle arrest, potential pro-oxidant and genotoxic properties. | mdpi.com |

| Prunin | General | Can inhibit cyclin D-CDK4 complex activity (G1/S arrest) and cyclin B-CDK1 complex activity (G2/M arrest). | mdpi.com |

| Hesperetin | Gastric Cancer Cells, SiHa | Induces intrinsic/extrinsic apoptosis, G2/M phase cell cycle arrest, activation of caspases-3 and -9, release of cytochrome c, reduction of Bcl-2 transcription. | nih.govnih.gov |

| Naringenin | SGC-7901, A431, HepG2 | Induces apoptosis via increased p53, Bax, and caspase-3; arrests cell cycle at G0/G1 and/or G2/M phase. | nih.gov |

Selective Cytotoxicity in Cancer Cell Lines (e.g., B16-F10, MCF-7)

This compound and its derivatives have demonstrated selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. This selectivity is a crucial attribute for potential anticancer agents.

Studies have evaluated the cytotoxic effects of various flavanones against specific cancer cell lines. For example, two flavanone derivatives, (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone and (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone, showed selective cytotoxic effects against B16-F10 murine melanoma cells. researchgate.net Another study involving a copper-based metal-organic framework with a flavone (B191248) ligand (LDU-1) reported moderate inhibitory effects against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines, with greater sensitivity observed compared to normal NIH3T3 cells. mdpi.com

Furthermore, a flavanone isolated from the leaves of Citrus medica was tested against the MCF-7 breast cancer cell line, showing promising cytotoxic potential with an IC50 value of 57.10 µg/ml. orientjchem.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of Flavanones in Specific Cancer Cell Lines

| Flavanone/Derivative | Cancer Cell Line | Cytotoxicity Measurement (IC50) | Reference |

|---|---|---|---|

| (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone | B16-F10 (Melanoma) | 8.07 ± 1.61 µM | researchgate.net |

| Flavanone from Citrus medica | MCF-7 (Breast Cancer) | 57.10 µg/ml | orientjchem.orgresearchgate.net |

| LDU-1 (Copper-Flavone Complex) | MCF-7 (Breast Cancer) | 14.53 µM | mdpi.com |

| LDU-1 (Copper-Flavone Complex) | B16F10 (Melanoma) | 32.47 µM | mdpi.com |

Combination Therapies with Synthetic Agents (e.g., 2-deoxy-D-glucose)

Combining natural compounds like flavanones with synthetic anticancer drugs is an emerging strategy to enhance treatment efficacy and potentially reduce side effects. orientjchem.org One such synthetic agent is 2-deoxy-D-glucose (2DG), a glucose analog that inhibits glycolysis, a process that cancer cells heavily rely on for energy. orientjchem.orggoogle.com

Research has shown a synergistic effect when combining a flavanone isolated from Citrus medica with 2DG in treating MCF-7 breast cancer cells. orientjchem.org The combination resulted in a significantly lower IC50 value (34.09 µg/ml) compared to the flavanone alone (57.10 µg/ml), indicating a 23% increase in effectiveness. orientjchem.org This suggests that the flavanone may enhance the transport or efficacy of 2DG, allowing for a reduced dose of the synthetic drug. orientjchem.orgresearchgate.net The principle behind this combination is that 2DG deprives cancer cells of the energy needed to survive, leading to cell death, an effect that can be potentiated by the flavanone. orientjchem.orggoogle.com

Neuroprotective and Central Nervous System Effects

Flavanones are also recognized for their neuroprotective properties, with the potential to modulate cognitive processes and protect the central nervous system from damage. nih.govmdpi.com These effects are attributed to their ability to cross the blood-brain barrier and interact with various cellular and molecular targets within the brain. nih.gov

Modulation of Cognitive Function and Neurodegenerative Pathways

Flavonoids, including flavanones, have been shown to positively influence memory, learning, and cognitive function. researchgate.netnih.gov They may limit age-related cognitive decline and offer potential benefits against neurodegenerative diseases like Alzheimer's. frontiersin.org

A specific natural flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), was found to significantly improve the cognitive performance of D-galactose-treated mice in a Morris water maze test. nih.gov Biochemical analysis revealed that TMF achieves this by modulating key neurodegenerative pathways. It was shown to inhibit the activation of activator protein-1 (AP-1) and upregulate the level of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth. nih.gov Furthermore, TMF increased the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor vital for long-term memory formation. nih.gov The modulation of these signaling cascades is a key mechanism behind the neuroprotective and cognitive-enhancing effects of flavanones. nih.govfrontiersin.org

Neuroprotection Against Oxidative Stress

The brain is particularly vulnerable to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net Oxidative stress is a major contributor to neurodegenerative diseases. mdpi.comresearchgate.net Flavanones exhibit potent antioxidant effects that help protect the central nervous system. herbalanalysis.co.ukrjn.com.ro

The flavanone TMF demonstrated a protective effect against dopamine-induced neurotoxicity in PC12 cells. nih.gov It attenuated the redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress. nih.gov Other flavanones, such as pinocembrin, naringenin, and eriodictyol, have been shown to ameliorate oxidative stress by inducing the nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) axis. herbalanalysis.co.uk The Nrf2 pathway is a critical defense mechanism that regulates the expression of antioxidant proteins and detoxifying enzymes. rjn.com.romdpi.com By activating this pathway, flavanones can enhance the brain's intrinsic antioxidant capacity, thereby protecting neurons from oxidative damage and cell death. herbalanalysis.co.ukmdpi.com

Potential as Antidepressant Agents

Currently, there is a lack of specific scientific studies investigating the potential of the unsubstituted compound this compound as an antidepressant agent. While the broader class of flavonoids and various substituted flavanones have been a subject of research for their potential effects on mental health, including depression, specific data on this compound is not available in the reviewed scientific literature. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org

Antimicrobial Properties

There is a notable absence of research specifically detailing the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus. Studies have been conducted on various substituted flavanones, which have shown a range of antibacterial effects. researchgate.nethantopic.comnih.govresearchgate.netacs.orgmdpi.comresearchgate.netfrontiersin.orgrsc.orgscielo.br However, these findings cannot be directly extrapolated to the unsubstituted parent compound.

Similar to its antibacterial profile, there is no specific scientific evidence available regarding the antifungal activity of this compound against Candida albicans. The antifungal properties of various other flavonoids and substituted flavanones have been explored, but dedicated research on the unsubstituted this compound is currently lacking. researchgate.netmdpi.comsemanticscholar.orgunr.edu.arconicet.gov.arunsri.ac.idresearchgate.netnih.gov

Antibacterial Activity (e.g., against MRSA, Staphylococcus aureus)

Enzyme Modulation and Inhibition

Research into the enzyme inhibitory properties of flavonoids has included the investigation of their effect on xanthine (B1682287) oxidase (XO). In the context of unsubstituted flavanones, a study has indicated that they are inactive as inhibitors of this enzyme. conicet.gov.ar This suggests that the presence of hydroxyl or other substituent groups on the flavanone structure is essential for inducing inhibitory activity against XO. nih.govresearchgate.netsci-hub.seconicet.gov.arfarmaciajournal.comresearchgate.netfrontiersin.orgnih.gov

There are currently no specific studies in the scientific literature that have evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various flavonoid derivatives have been investigated as potential cholinesterase inhibitors, the specific activity of the parent compound this compound remains unexamined. researchgate.netscienceasia.orgtandfonline.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comajol.infomdpi.commdpi.comdoi.orgnih.gov

Topoisomerase Inhibition

Research into the direct inhibitory effects of the specific compound this compound on topoisomerase enzymes is not extensively detailed in the currently available scientific literature. However, the broader class of flavonoids, to which flavanones belong, has been a subject of investigation for topoisomerase inhibition.

Flavonoids, in general, have been identified as potential inhibitors of both type I and type II topoisomerases. nih.gov These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription, making them important targets for anticancer therapies. nih.govresearchgate.net The mechanism of inhibition by flavonoids can vary. Some flavonoids act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme complex, while others act as "poisons," which stabilize this complex and lead to DNA strand breaks. umed.pl

For a flavonoid to exhibit potent inhibition of topoisomerase I and II, certain structural features are often required, such as hydroxyl group substitutions at specific positions and a keto group at the C-4 position. nih.gov Flavanones are characterized by the absence of a double bond between positions 2 and 3 of the C-ring, a feature present in their flavone counterparts. umed.pl While specific studies on this compound are limited, research on various substituted flavonoids suggests that the core structure is a viable scaffold for developing topoisomerase inhibitors.

Table 1: Topoisomerase Inhibition by Selected Flavonoids

| Compound | Target Enzyme | IC50 (µM) | Source |

| Luteolin (B72000) | Topo I | 89.91 | nih.gov |

| Quercetin | Topo I | 145.57 | nih.gov |

| Myricetin | Topo I & II | Not specified | nih.gov |

| Fisetin | Topo I & II | Not specified | nih.gov |

This table presents data for related flavonoid compounds to provide context due to the absence of specific data for this compound.

Beta-Secretase 1 (BACE1) Inhibition

The potential of this compound to specifically inhibit Beta-Secretase 1 (BACE1) is not well-documented in dedicated studies. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the production of amyloid-β peptides.

However, studies on the broader flavanone class and its derivatives have shown promising results. For instance, certain lavandulyl flavanones isolated from Sophora flavescens have demonstrated potent BACE1 inhibitory activity. nih.gov Kinetic studies of these compounds revealed a noncompetitive mode of inhibition. nih.gov The lipophilicity of these flavanone derivatives is considered an important factor for their ability to cross cell membranes and access the enzyme. nih.gov

A review of various flavonoids as BACE1 inhibitors indicates that the flavanone structure is a viable starting point for the design of inhibitors. mdpi.comfrontiersin.org The inhibitory activity can be significantly influenced by the nature and position of substituents on the flavanone core. For example, the addition of sugar moieties or prenyl groups can alter the inhibitory potency. frontiersin.orgnih.gov

Table 2: BACE1 Inhibition by Selected Flavanone Derivatives

| Compound | IC50 (µM) | Source |

| Lavandulyl Flavanone Derivative 1 | 5.2 | nih.gov |

| Lavandulyl Flavanone Derivative 2 | 3.3 | nih.gov |

| Lavandulyl Flavanone Derivative 5 | 8.4 | nih.gov |

| Lavandulyl Flavanone Derivative 6 | 2.6 | nih.gov |

| Lavandulyl Flavanone Derivative 8 | 6.7 | nih.gov |

This table presents data for related flavanone derivatives to provide context due to the absence of specific data for this compound.

Molecular Mechanisms of Action of 2s Flavanone

Cellular Signaling Pathway Modulation

(2S)-Flavanone influences a variety of cellular signaling pathways that are crucial for cell survival, proliferation, and response to stress. researchgate.net These pathways include the PI3K/Akt/PKB, MAPK/ERK, and PKC signaling cascades, as well as the Nrf2-antioxidant response element pathway.

PI3K/Akt/PKB Pathway Interactions

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway is a critical signaling cascade that regulates fundamental cellular processes such as cell growth, survival, and proliferation. nih.govnih.govmdpi.com Flavonoids, including flavanones, have been demonstrated to modulate this pathway. nih.govnih.gov The activation of the PI3K/Akt pathway is a strong pro-survival signal within cells. nih.gov Inhibition of this pathway can lead to the cessation of cell survival and the promotion of apoptosis, while an activated form of Akt can block apoptosis. nih.gov

The PI3K enzyme, a heterodimer composed of a catalytic (p110) and a regulatory (p85) subunit, phosphorylates phosphoinositides, leading to the activation of downstream effectors like Akt. nih.govmdpi.com Akt, a serine/threonine kinase, then phosphorylates a wide range of proteins involved in regulating the cell cycle and survival. mdpi.com One of the ways Akt promotes cell survival is by phosphorylating and inactivating the pro-apoptotic protein Bad. nih.gov

Studies on various flavonoids have shown their ability to interact with and modulate the PI3K/Akt pathway. nih.govmdpi.com For instance, some flavonoids can activate this pathway, leading to enhanced cell survival and protection against various insults. nih.gov The modulation of the PI3K/Akt pathway by flavonoids can have significant implications in various physiological and pathological conditions. The tumor suppressor PTEN is a major negative regulator of this pathway, and its modulation by flavonoids can profoundly affect cellular function. nih.govresearchgate.net

| Pathway Component | Role in PI3K/Akt/PKB Pathway | General Function |

| PI3K | Upstream kinase | Phosphorylates phosphoinositides |

| Akt/PKB | Key downstream effector | Promotes cell survival and growth |

| PTEN | Negative regulator | Inhibits PI3K/Akt signaling |

| Bad | Downstream target of Akt | Pro-apoptotic protein |

MAPK/ERK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are central to the transduction of extracellular signals into intracellular responses, governing processes like cell proliferation, differentiation, apoptosis, and stress responses. nih.govwaocp.org The MAPK family includes several subgroups, with the Extracellular signal-Regulated Kinase (ERK) pathway being one of the most well-characterized. waocp.org The ERK pathway, often referred to as the p42/p44 MAPK pathway, is typically associated with pro-survival signaling. nih.gov

Flavonoids have been shown to selectively interact with various components of the MAPK signaling pathways. nih.gov While much research has focused on their ability to alter the phosphorylation state of ERK1/2, it is believed that these effects often stem from actions on upstream kinases like MEK1 and MEK2. nih.gov For example, 2'-Hydroxyflavanone (B191500) (2HF) has been observed to attenuate the phosphorylation of ERK1/2. researchgate.net This modulation of the MAPK/ERK pathway can lead to significant cellular outcomes. For instance, the inhibition of ERK1/2 phosphorylation has been linked to the suppression of cell invasion. researchgate.net

The activation of ERK is known to be associated with a decrease in the degradation of the microphthalmia-associated transcription factor (MITF) and pigmentation, while inhibiting ERK can lead to an increase in melanin (B1238610) synthesis. mdpi.com Some flavonoids can persistently activate ERK1/2 in neurons, which may induce neurite outgrowth and enhance the cell's antioxidant defense capacity. nih.gov

| Kinase | Role in MAPK/ERK Pathway | Common Upstream Activators |

| Raf | MAPKKK | Growth factors |

| MEK1/2 | MAPKK | Raf |

| ERK1/2 | MAPK | MEK1/2 |

PKC and Other Protein Kinase Modulations

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in various cellular signaling pathways, controlling functions like cell growth and differentiation. nih.govijbs.com The activation of PKC is a critical step in the signal transduction pathways initiated by many hormones and growth factors. nih.gov Flavonoids have been identified as modulators of PKC activity. nih.govnih.gov

The PKC family is divided into three groups based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). nih.gov Their activation often involves cofactors like phospholipids (B1166683) and diacylglycerol (DAG). nih.govijbs.com Persistent activation of PKC can lead to uncontrolled cell growth. nih.gov

Research has shown that certain flavonoids can influence PKC isoforms. For example, some flavonoids have been observed to increase the presence of specific PKC isoforms in both the membrane and cytosolic fractions of cells. nih.gov This modulation of PKC can contribute to the neuroprotective effects of these compounds. researchgate.netnih.gov Beyond PKC, flavonoids are known to interact with a broad range of other protein kinases, highlighting their diverse impact on cellular signaling. researchgate.netnih.gov

Nrf2-Antioxidant Response Element (ARE) Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway leads to the transcription of a host of genes encoding antioxidant and phase II detoxification enzymes, which help restore cellular redox homeostasis. nih.govmdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comresearchgate.net In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE in the promoter region of its target genes, initiating their transcription. mdpi.com

Flavonoids have been reported to activate the Nrf2/ARE pathway. nih.gov This activation can enhance the cell's capacity to counteract oxidative damage. The ability of flavonoids to modulate this pathway is a key aspect of their antioxidant and cytoprotective effects. For instance, some flavonoids have been shown to induce the nuclear translocation of Nrf2 and increase the expression of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.com This activation can be mediated through other signaling pathways, such as the PI3K/Akt pathway, which can promote the translocation of Nrf2 to the nucleus. mdpi.com

Apoptosis and Cell Proliferation Regulation

This compound and other flavonoids can influence fundamental cellular processes like apoptosis (programmed cell death) and cell proliferation. nih.gov Apoptosis is a crucial mechanism for removing damaged or unwanted cells and is tightly regulated by a complex network of proteins. jbtr.or.kr

Flavonoids can induce apoptosis in cancer cells through various mechanisms. jbtr.or.krnih.gov This can involve the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). jbtr.or.krmdpi.com An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov Flavonoids can also trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways can be influenced by flavonoids. jbtr.or.kr

In addition to inducing apoptosis, flavonoids can inhibit cell proliferation. researchgate.netnih.gov This can be achieved by causing cell cycle arrest at different phases, such as G2/M. nih.gov The regulation of cell cycle-related proteins, like p21, can also be affected by flavonoids. nih.gov For example, 2'-hydroxyflavanone (2HF) has been shown to suppress the proliferation of certain cancer cells. researchgate.net

Interaction with Molecular Targets

The biological effects of this compound are mediated through its interaction with various molecular targets within the cell. These interactions can either inhibit or activate the function of these targets, leading to the modulation of cellular pathways.

One of the key mechanisms of action for flavonoids is the modulation of enzyme activity. They have been shown to interact with a wide array of enzymes, including those involved in inflammation and metabolic processes. Furthermore, flavonoids can bind to the ATP-binding sites of numerous proteins, including protein kinases like Protein Kinase A and Protein Kinase C, which explains their broad inhibitory effects on these signaling molecules. nih.gov

Flavonoids can also interact with other important cellular components. For instance, they have been reported to interact with topoisomerases and mitochondrial ATPase. nih.gov The ability of flavonoids to repress molecular targets that stimulate proliferation, inflammation, and invasion, while inducing pro-apoptotic pathways, underscores their potential as modulators of cellular function. researchgate.net The interaction of flavonoids with specific molecular targets is a critical area of research for understanding their diverse biological activities. researchgate.net

Enzyme-Ligand Binding Modes

This compound serves as a crucial precursor and substrate in the biosynthesis of other flavonoids, interacting with a variety of enzymes. nih.gov These enzymes recognize the specific stereochemistry and structure of the flavanone (B1672756) core, catalyzing transformations that lead to a diverse array of flavonoid compounds. nih.gov The binding of this compound to these enzymes is a key determinant of its metabolic fate and subsequent biological function.

Two primary enzyme families that utilize this compound as a substrate are the 2-oxoglutarate-dependent dioxygenases (2-ODDs) and cytochrome P450 enzymes. nih.govoup.com Within the 2-ODD family, enzymes like Flavanone 3β-hydroxylase (F3H) and Flavone (B191248) synthase I (FNS I) catalyze distinct reactions. nih.gov F3H hydroxylates this compound at the C-3β position to produce (2R,3R)-dihydroflavonols. nih.gov In contrast, FNS I introduces a double bond between carbons 2 and 3 of the heterocyclic C ring, converting this compound into a flavone. nih.gov

Another class of enzymes, Flavone synthase II (FNS II), are cytochrome P450-dependent monooxygenases that also convert flavanones to flavones. oup.commdpi.com The reaction mechanism is thought to proceed via a 2-hydroxyflavanone (B13135356) intermediate, which then dehydrates to form the flavone. oup.com For instance, FNS II from Glycyrrhiza echinata (licorice) can convert (2S)-naringenin into apigenin. oup.com The binding and activity of these enzymes are fundamental to the chemical evolution and diversity of flavonoids in plants. nih.gov

Table 1: Enzyme Interactions with this compound as a Substrate

| Enzyme | Enzyme Class | Substrate Example | Product Example | Catalytic Action | Reference |

|---|---|---|---|---|---|

| Flavanone 3β-hydroxylase (F3H) | 2-oxoglutarate-dependent dioxygenase (2-ODD) | This compound (e.g., Naringenin) | (2R,3R)-Dihydroflavonol (e.g., Dihydrokaempferol) | Hydroxylation at C-3β position | nih.gov |

| Flavone synthase I (FNS I) | 2-oxoglutarate-dependent dioxygenase (2-ODD) | This compound (e.g., Naringenin) | Flavone (e.g., Apigenin) | Desaturation (forms C2-C3 double bond) | nih.gov |

| Flavone synthase II (FNS II) | Cytochrome P450 monooxygenase | This compound (e.g., Naringenin) | Flavone (e.g., Apigenin) | Hydroxylation at C-2 followed by dehydration | oup.commdpi.com |

| Flavanone 2-hydroxylase (F2H) | Cytochrome P450 monooxygenase | This compound (e.g., Liquiritigenin) | 2-Hydroxyflavanone (e.g., Licodione) | Hydroxylation at C-2 | oup.commdpi.com |

DNA Binding and Intercalation Mechanisms

While direct studies on the DNA binding of this compound are limited, research on the broader class of flavonoids, particularly its oxidized derivatives known as flavones, provides significant insights into potential interaction mechanisms. Flavones possess a planar structure conducive to interacting with the DNA double helix. rsc.org These interactions can occur through several modes, most notably intercalation and groove binding. rsc.orgresearchgate.net

Intercalation involves the insertion of the planar aromatic rings of the flavonoid molecule between the base pairs of the DNA strand. rsc.orgnih.gov This mode of binding is often supported by spectroscopic data showing hypochromism and by experiments where the flavonoid displaces known DNA intercalators like ethidium (B1194527) bromide. rsc.orgnih.gov Studies on flavones such as baicalein (B1667712) and chrysin (B1683763) have suggested a partial intercalation mechanism with calf thymus DNA. rsc.org Molecular docking analyses have further indicated that some flavone compounds preferentially intercalate in AT-rich regions of the DNA sequence. researchgate.net

Alternatively, flavonoids can bind to the minor or major grooves of the DNA helix. researchgate.net This interaction is typically driven by hydrogen bonding and van der Waals forces between the ligand and the edges of the DNA base pairs. The absence of a charge on many flavone molecules suggests that electrostatic interactions are not the primary driving force for binding. rsc.org The specific mechanism, whether intercalation or groove binding, is dictated by the precise structure of the flavone derivative. rsc.orgresearchgate.net For example, a study on the flavone derivative riviciclib (B45974) indicated that it intercalates into the DNA duplex, forming hydrogen bonds with the sugar-phosphate backbone and interacting with guanine, adenine, and thymine (B56734) nucleobases. sci-hub.se

Modulation of Gut-Brain Axis Components

Emerging evidence highlights the role of flavanones in modulating the gut-brain axis, a complex bidirectional communication network connecting the gastrointestinal tract and the central nervous system. nih.govresearchgate.netmdpi.com Flavanones like naringenin (B18129) and hesperidin (B1673128) can influence the composition and function of the gut microbiota. nih.govresearchgate.net This modulation is a key mechanism through which these compounds may exert their neuroprotective and cognitive benefits. researchgate.net

The gut microbiota plays a pivotal role in regulating the gut-brain axis by producing a wide array of metabolites, including short-chain fatty acids (SCFAs) and neurotransmitters. researchgate.net Flavonoids can act as substrates for gut bacteria, promoting the growth of beneficial species while inhibiting potential pathogens. frontiersin.orgnih.gov This selective pressure can alter the microbial landscape, leading to an increase in the production of beneficial metabolites that influence brain health. nih.gov For instance, increased levels of SCFAs have been associated with maintaining the integrity of the blood-brain barrier and reducing neuroinflammation. frontiersin.org

Structure Activity Relationships Sar of 2s Flavanone and Its Derivatives

Influence of Stereochemistry on Biological Activity

The biological activities of flavanones are profoundly influenced by their stereochemistry, with the three-dimensional arrangement of atoms playing a pivotal role in their interaction with biological targets. uva.es Flavanones possess a chiral center at the C-2 position of the C-ring, leading to the existence of (2S) and (2R) enantiomers. The "(2S)" designation is crucial for the compound's biological activity and its interactions with enzymes or receptors. ontosight.aiontosight.ai

Naturally occurring flavanones predominantly exist in the (2S) configuration. This stereoselectivity is a result of their biosynthesis, which involves the enzyme-catalyzed cyclization of chalcones. For instance, chalcone (B49325) isomerase (CHI) facilitates a highly efficient and stereoselective cyclization to produce (2S)-flavanones.

Research has demonstrated that this stereochemical specificity is not trivial. Differences in bioactivity and pharmacodynamic processes have been observed between the enantiomers of flavanones like hesperetin (B1673127) and pinostrobin. uva.es Studies on flavanols, a closely related flavonoid subclass, further underscore the importance of stereochemistry. In one study, various stereoisomers of flavanols were tested for their vasodilatory activity, and only (-)-epicatechin, which has a specific stereochemical configuration, was found to mediate a significant arterial dilation response. researchgate.netnih.gov This effect was independent of the compound's antioxidant properties, highlighting that the biological effects are often tied to specific stereochemical interactions with cellular targets. researchgate.netnih.gov The stereochemical configuration has a significant impact on the uptake and metabolism of these compounds in the human body. nih.gov Consequently, the biological potential associated with flavanone-containing products is intrinsically linked to the specific stereochemical form of the ingested compounds. researchgate.netnih.gov

Impact of Substitution Patterns on Pharmacological Effects

The pharmacological profile of (2S)-flavanone is heavily modulated by the substitution patterns on its A and B rings. The presence, number, and position of various functional groups can dramatically alter a compound's activity. mdpi.com

Hydroxyl and Methoxyl Group Positions

The placement of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the flavanone (B1672756) skeleton is a critical determinant of biological activity, particularly for antioxidant effects. hilarispublisher.com Generally, a higher degree of hydroxylation is associated with increased antioxidant activity. hilarispublisher.comjapsonline.com However, the specific positioning of these groups often proves more significant than their total number. mdpi.com

For instance, the presence of hydroxyl groups at the C-7 position of the A-ring and the C-4' position of the B-ring appears to be crucial for various biological activities. japsonline.commdpi.commdpi.com Research on flavanones' ability to inhibit acetylcholinesterase (AChE) revealed that the presence of free hydroxyl groups on both the A and B rings is important for activity. mdpi.com Specifically, a flavanone with hydroxyl groups at C-7 and C-4' showed activity, whereas derivatives lacking a free hydroxyl group in one of the rings did not. mdpi.com

Conversely, the methylation of hydroxyl groups often leads to a reduction in certain activities. The O-methylation at the C-5 position, for example, has been shown to weaken the radical scavenging ability of flavanones. japsonline.com In studies comparing the antiproliferative activity of methoxylated and hydroxylated flavones, it was found that methylation of the 3',4'-dihydroxy groups drastically reduced activity. iiarjournals.org The relative position of hydroxyl and methoxyl groups is also a key factor; one study demonstrated that the specific arrangement of these groups was more influential on antioxidant activity than the total number of hydroxyl groups present. mdpi.com

| Substitution Pattern | Observed Effect | Activity Type | Key Findings |

|---|---|---|---|

| Increased number of -OH groups | Increased activity | Antioxidant | Generally, a higher degree of hydroxylation enhances antioxidant potential. hilarispublisher.comjapsonline.com |

| -OH groups at C-7 and C-4' | Crucial for activity | Enzyme Inhibition (AChE) | Free hydroxyl groups in both A and B rings are important for acetylcholinesterase inhibition. mdpi.com |

| O-methylation at C-5 | Decreased activity | Antioxidant | Methylation at the C-5 position weakens radical scavenging ability. japsonline.com |

| Methylation of 3',4'-dihydroxy groups | Drastically reduced activity | Antiproliferative | The 3',4'-dihydroxy moiety is important for antiproliferative effects. iiarjournals.org |

| -OH vs. -OCH₃ relative position | More important than the number of -OH groups | Antioxidant | The specific arrangement of substituents can be more critical than their quantity. mdpi.com |

Prenyl Side Chain Incorporations

The addition of prenyl groups—isoprenoid side chains—to the flavanone skeleton is a significant structural modification that often enhances biological activity. tandfonline.comtandfonline.com This process, known as prenylation, increases the lipophilicity of the flavonoid, which can lead to a higher affinity for cell membranes and improved interaction with biological targets. tandfonline.comtandfonline.com

Prenylated flavanones have demonstrated enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities compared to their non-prenylated counterparts. tandfonline.com The position of the prenyl group on the flavanone core is crucial. For instance, an enzymatic study on flavanone prenylation found that a hydroxyl group at the C7 position of the A-ring was a uniform requirement for the catalytically competent substrates. mdpi.com

Research has also indicated that the location of the prenyl sidechain can influence specific activities. For example, the presence of a prenyl sidechain at the C-3 position of prenylated flavones was reported to increase their antitumor activity against a murine leukemia cell line. mdpi.com This highlights that the introduction of a lipophilic prenyl moiety at specific positions can significantly boost the therapeutic potential of the flavanone scaffold. tandfonline.commdpi.com

| Modification | Observed Effect | Mechanism | Impacted Activities |

|---|---|---|---|

| Addition of Prenyl Group | Enhanced biological activity | Increases lipophilicity and affinity for cell membranes. tandfonline.comtandfonline.com | Antibacterial, Anti-inflammatory, Antioxidant, Cytotoxic. tandfonline.com |

| C7-OH Group Requirement | Essential for enzymatic prenylation | The C7-OH group is a key recognition site for prenyltransferase enzymes. mdpi.com | Biosynthesis of prenylated flavanones. mdpi.com |

| Prenylation at C-3 Position | Elevated antitumor activity | Specific positional attachment enhances interaction with cancer-related targets. mdpi.com | Cytotoxicity against leukemia cells. mdpi.com |

Chromene Moiety Influence on Activity

The incorporation of a chromene ring into the flavanone structure has emerged as a promising strategy for developing new therapeutic agents. aphrc.org This fusion of a flavanone with a chromene motif creates hybrid molecules that exhibit significant biological properties, including potent antimicrobial and cytotoxic effects. mdpi.comaphrc.org

Studies have shown that flavanones containing a chromene moiety possess substantial efficacy against various bacterial strains, in some cases outperforming standard reference drugs. aphrc.org Furthermore, these compounds have demonstrated notable cytotoxicity against human carcinoma cell lines, indicating their potential as anticancer agents. aphrc.org

A key finding in the structure-activity relationship of these hybrids is the enhanced inhibitory activity against certain enzymes. For example, research on xanthine (B1682287) oxidase (XO) inhibitors revealed that the presence of a chromene moiety in the A-ring of a flavanone significantly boosts its inhibitory activity compared to related prenylated flavanones that lack this feature. nih.govfrontiersin.org The combination of a chromene ring with other substituents, such as hydroxyl and prenyl groups on the B-ring, was found to be crucial for this enhanced potency. nih.gov This suggests that the rigid, fused ring system of the chromene-flavanone hybrid provides a favorable conformation for binding to biological targets.

| Structural Feature | Observed Effect | Activity Type | Key Findings |

|---|---|---|---|

| Incorporation of Chromene Moiety | Promising biological properties | Antimicrobial, Cytotoxic | Hybrid compounds show efficacy against human pathogens and cancer cell lines. mdpi.comaphrc.org |

| Chromene Moiety in A-ring | Enhanced enzyme inhibition | Xanthine Oxidase (XO) Inhibition | Significantly more potent than prenylated flavanones without the chromene ring. nih.govfrontiersin.org |

| Chromene combined with other substituents | Crucial for high potency | Xanthine Oxidase (XO) Inhibition | The combination with -OH and prenyl groups on the B-ring is key for enhanced activity. nih.gov |

Sugar Moiety and Glycosidic Linkage Effects

Glycosylation, the attachment of a sugar moiety to the flavanone core, significantly influences the pharmacological properties of these compounds. ontosight.ai The presence of a sugar molecule can affect a flavanone's solubility, stability, bioavailability, and its interaction with biological targets. ontosight.aiontosight.ai

A notable example is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Studies have shown that flavanones with attached sugar moieties exhibit higher inhibitory activity against BACE1 compared to their aglycone (non-sugar-containing) counterparts. researchgate.netnih.govnih.gov